

GHS Hazard Profile of 3,3'-Diaminodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3'-Diaminodiphenylmethane**

Cat. No.: **B096677**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminodiphenylmethane (3,3'-MDA), a member of the aromatic amine family, is a chemical intermediate used in the synthesis of polymers and other specialty chemicals. As with many aromatic amines, understanding its hazard profile is critical for ensuring safe handling and for risk assessment in research and development settings. This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements for **3,3'-Diaminodiphenylmethane**, compiled from available safety data sheets and chemical databases.

GHS Hazard Classification

Based on information from chemical suppliers, **3,3'-Diaminodiphenylmethane** is classified with several hazard statements, indicating risks associated with acute toxicity, skin and eye irritation, and potential long-term health effects. The signal word associated with this chemical is "Warning"^{[1][2]}.

Summary of GHS Hazard Statements

The following table summarizes the GHS hazard classifications and corresponding H-statements for **3,3'-Diaminodiphenylmethane**.

Hazard Class	Hazard Statement Code	Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)	H302 + H312 + H332	Harmful if swallowed, in contact with skin or if inhaled [1]
Skin Corrosion/Irritation	H315	Causes skin irritation [1] [2]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation [1] [2]
Skin Sensitization	H317	May cause an allergic skin reaction
Respiratory Sensitization	H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation [1]
Carcinogenicity	H351	Suspected of causing cancer [1]

Toxicological Data

While specific quantitative toxicity data such as LD50 and LC50 values for **3,3'-Diaminodiphenylmethane** are not readily available in publicly accessible databases, the GHS classifications are derived from toxicological studies. The "Harmful if swallowed, in contact with skin or if inhaled" classification (Acute Toxicity Category 4) suggests an LD50 value in the range of 300-2000 mg/kg for oral exposure, 1000-2000 mg/kg for dermal exposure, and an LC50 for inhalation of dusts and mists between 1 and 5 mg/L. It is important to note that these are estimated ranges based on the GHS criteria, and specific experimental values for 3,3'-MDA have not been located in the conducted search.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on **3,3'-Diaminodiphenylmethane** are not publicly available. However, the hazard classifications are

based on standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the types of protocols that would be used to determine the observed hazards.

Acute Toxicity Testing (Oral, Dermal, Inhalation)

Acute toxicity studies are typically conducted in rodents (e.g., rats or mice) to determine the short-term adverse effects of a substance.

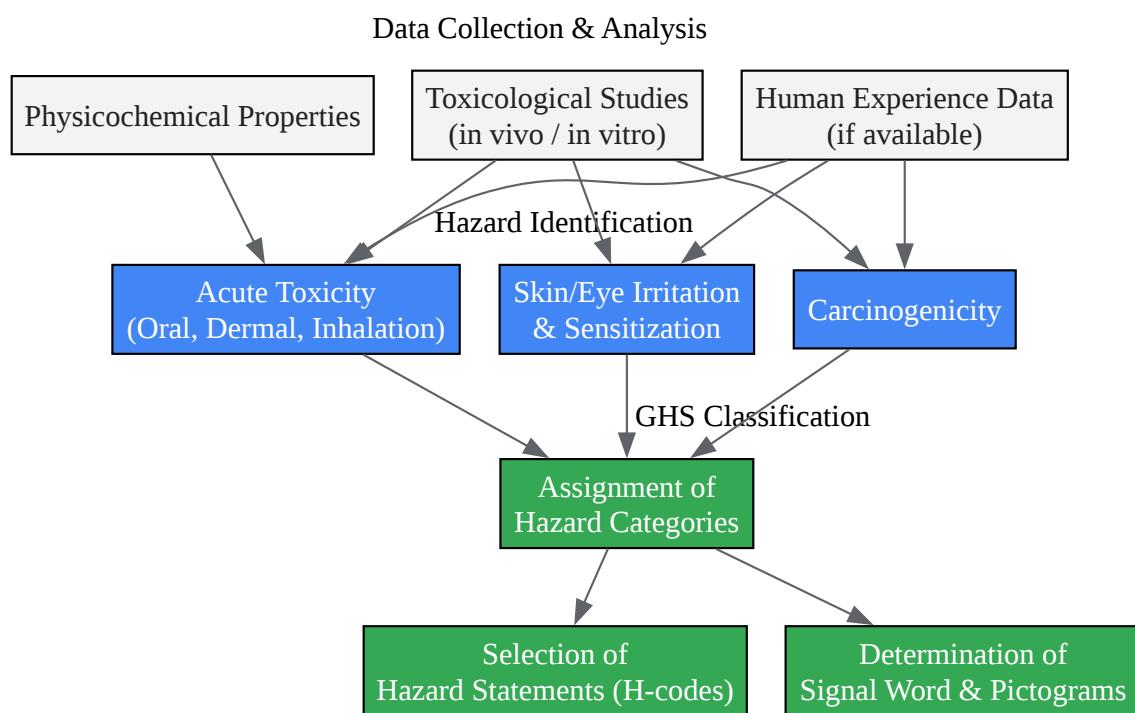
- Oral (OECD TG 420, 423, or 425): A single dose of the substance is administered by gavage to the animals. The animals are then observed for a set period, typically 14 days, for signs of toxicity and mortality.
- Dermal (OECD TG 402): The substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing, and the animals are observed for signs of toxicity and mortality.
- Inhalation (OECD TG 403): Animals are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a specified duration. Observations for toxicity and mortality follow the exposure period[3].

Skin and Eye Irritation Testing

- Skin Irritation (OECD TG 404): The test substance is applied to a small patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals[4]. In vitro methods using reconstructed human epidermis models are also now widely used (OECD TG 431, 439)[5][6].
- Eye Irritation (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for redness, swelling, and corneal opacity[7][8][9].

Sensitization Testing

- Skin Sensitization (OECD TG 429, Local Lymph Node Assay - LLNA): This is the preferred in vivo method for assessing the skin sensitization potential of a chemical. It involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the


draining lymph nodes[10][11]. In vitro methods are also available and are based on key events in the adverse outcome pathway for skin sensitization (OECD TG 442C, 442D, 442E) [12].

Carcinogenicity Bioassay

- Carcinogenicity Studies (OECD TG 451): These are long-term studies, typically lasting for the lifetime of the test animals (e.g., two years in rats). The substance is administered to the animals daily, usually in their feed or drinking water. At the end of the study, tissues and organs are examined for the presence of tumors[13].

Logical Relationship of Hazard Determination

The process of classifying a chemical according to GHS follows a logical workflow, starting from the intrinsic properties of the substance and leading to the assignment of hazard statements.

[Click to download full resolution via product page](#)

GHS Classification Workflow

Signaling Pathways in Toxicity

While specific signaling pathways for **3,3'-Diaminodiphenylmethane** toxicity are not detailed in the available literature, aromatic amines, in general, can exert their toxic effects through various mechanisms. For instance, skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP).

[Click to download full resolution via product page](#)

Adverse Outcome Pathway for Skin Sensitization

Conclusion

3,3'-Diaminodiphenylmethane is a chemical with a notable hazard profile that requires careful handling and the use of appropriate personal protective equipment. The GHS hazard statements indicate risks of acute toxicity, skin and eye irritation, and potential for respiratory sensitization and carcinogenicity. Researchers and professionals in drug development should consult the full safety data sheet before use and implement control measures to minimize exposure. Further research to establish definitive quantitative toxicity values and to elucidate the specific mechanisms of toxicity for 3,3'-MDA would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cerij.or.jp [cerij.or.jp]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. x-cellr8.com [x-cellr8.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. episkin.com [episkin.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Draize test - Wikipedia [en.wikipedia.org]
- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 10. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassay of daminozide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GHS Hazard Profile of 3,3'-Diaminodiphenylmethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096677#ghs-hazard-statements-for-3-3-diaminodiphenylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com